N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
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Overview
Description
N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound featuring a cyclopenta[d]pyrimidin core structure substituted with a thiophene-2-sulfonyl group and a piperidine-4-carboxamide moiety. This compound belongs to the class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry, material science, and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the construction of the cyclopenta[d]pyrimidin core. This can be achieved through a multicomponent reaction involving appropriate precursors such as p-hydroxybenzaldehyde and MeI, followed by esterification under reflux conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical assays to study enzyme activities or receptor-ligand interactions.
Medicine: The compound's potential medicinal applications include its use as a lead molecule in drug discovery. Its structural features may make it suitable for targeting specific biological pathways or receptors involved in diseases.
Industry: In the industrial sector, this compound could be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to modulation of biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Thiophene derivatives: These compounds share the thiophene-2-sulfonyl group and are known for their diverse biological activities.
Piperidine derivatives: Compounds containing the piperidine-4-carboxamide moiety are often studied for their pharmacological properties.
Uniqueness: N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide stands out due to its unique combination of structural elements, which may confer distinct biological and chemical properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c22-17(20-16-13-3-1-4-14(13)18-11-19-16)12-6-8-21(9-7-12)26(23,24)15-5-2-10-25-15/h2,5,10-12H,1,3-4,6-9H2,(H,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGPEOXYNJWOMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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